4-(3-Aminocarbonylphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(3-Aminocarbonylphenyl)-2-nitrophenol, 95% (hereafter referred to as 4-ACPNP) is a nitrophenol compound that has been widely used in various scientific research applications. It is primarily used as a reagent for the synthesis of various organic compounds, such as derivatives of nitrobenzene and nitroaromatic compounds. 4-ACPNP is also used in the synthesis of other compounds, such as nitroalkanes, nitroheterocycles, and nitroarenes. The properties of 4-ACPNP make it an attractive choice for use in research and laboratory settings.
Mechanism of Action
4-ACPNP is believed to act as a proton donor in the reaction with 3-aminobenzoic acid and 2-nitrophenol. This allows the reaction to proceed, resulting in the formation of 4-ACPNP.
Biochemical and Physiological Effects
4-ACPNP has been found to have no significant biochemical or physiological effects. It has been used safely in laboratory settings without any adverse side effects.
Advantages and Limitations for Lab Experiments
4-ACPNP has several advantages for use in laboratory experiments. It is relatively stable and has a high purity of 95%. It is also easy to synthesize and can be used in a variety of research applications. However, it is important to note that 4-ACPNP is a very reactive compound and should be handled with caution.
Future Directions
There are a number of potential future directions for 4-ACPNP. It could be used in the synthesis of new pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It could also be used to synthesize new organic compounds, such as nitrobenzene derivatives and nitroaromatic compounds. In addition, 4-ACPNP could be used to develop new catalysts for the synthesis of various compounds. Finally, 4-ACPNP could be used in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
4-ACPNP is synthesized by the reaction of 3-aminobenzoic acid and 2-nitrophenol in the presence of an acid catalyst. The reaction is carried out at a temperature of 80-90°C for several hours. The reaction yields 4-ACPNP in a yield of 95%.
Scientific Research Applications
4-ACPNP has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as derivatives of nitrobenzene and nitroaromatic compounds. It has also been used in the synthesis of other compounds, such as nitroalkanes, nitroheterocycles, and nitroarenes. 4-ACPNP has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics.
properties
IUPAC Name |
3-(4-hydroxy-3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(17)10-3-1-2-8(6-10)9-4-5-12(16)11(7-9)15(18)19/h1-7,16H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVCGOKGFPWIQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686261 |
Source
|
Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261897-47-5 |
Source
|
Record name | 4'-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40686261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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